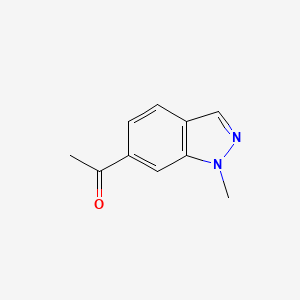

1-(1-Metil-1H-indazol-6-il)etanona

Descripción general

Descripción

1-(1-Methyl-1H-indazol-6-yl)ethanone is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.2 . It is also known by its IUPAC name, 1-(1-methyl-1h-indazol-6-yl)ethan-1-one .

Molecular Structure Analysis

The molecular structure of 1-(1-Methyl-1H-indazol-6-yl)ethanone consists of a 1H-indazole ring attached to an ethanone group at the 1-position . The indazole ring itself contains a pyrazole ring fused with a benzene ring . More detailed structural information, including crystallographic data, may be available in scientific literature .It should be stored in a dry place at room temperature . More detailed physical and chemical properties may be available from suppliers or in material safety data sheets .

Aplicaciones Científicas De Investigación

Aplicaciones Antihipertensivas

“1-(1-Metil-1H-indazol-6-il)etanona” se ha identificado como una estructura central en el desarrollo de compuestos con posibles efectos antihipertensivos. El grupo indazol es una característica común en las moléculas diseñadas para modular la presión arterial a través de diversos mecanismos, incluida la inhibición de enzimas o receptores involucrados en la regulación de la presión arterial .

Propiedades Anticancerígenas

La investigación ha demostrado que los derivados del indazol, incluido “this compound”, pueden sintetizarse para dirigirse a una gama de tipos de cáncer. Estos compuestos se investigan por su capacidad para inhibir la proliferación celular e inducir la apoptosis en las células tumorales, lo que los convierte en candidatos prometedores para fármacos anticancerígenos .

Efectos Antidepresivos

El andamiaje del indazol también se explora por sus propiedades antidepresivas. Los compuestos basados en “this compound” se estudian por su potencial para actuar en el sistema nervioso central, proporcionando nuevas vías para el tratamiento de la depresión .

Actividad Antiinflamatoria

Los compuestos de indazol, incluido “this compound”, se han evaluado por su actividad antiinflamatoria. Estas moléculas pueden funcionar inhibiendo la producción de citoquinas proinflamatorias o modulando otras vías inflamatorias .

Agentes Antibacterianos

El motivo estructural del indazol es beneficioso en el diseño de nuevos agentes antibacterianos. “this compound” los derivados se prueban contra varias cepas bacterianas para evaluar su eficacia en la lucha contra las infecciones bacterianas .

Potencial Antimicrobiano

Algunos derivados de “this compound” han mostrado un buen potencial antimicrobiano. Estos hallazgos respaldan la exploración continua de compuestos basados en indazol como posibles fármacos antimicrobianos .

Inhibición de la Fosfoinosítido 3-Cinasa

Los derivados del indazol se están investigando como inhibidores selectivos de la fosfoinosítido 3-cinasa δ, que es un objetivo prometedor para el tratamiento de enfermedades respiratorias. “this compound” podría servir como punto de partida para la síntesis de estos inhibidores .

Enfoques Sintéticos

Más allá de las aplicaciones directas, “this compound” también es significativo en la química sintética. Se utiliza en el desarrollo de nuevos enfoques sintéticos para construir el anillo de indazol, que es un componente crucial en muchos compuestos medicinales .

Safety and Hazards

This compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

Mecanismo De Acción

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various biological targets, leading to different therapeutic effects .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with key amino acids within the target proteins .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Análisis Bioquímico

Biochemical Properties

1-(1-Methyl-1H-indazol-6-yl)ethanone plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, influencing their catalytic activities. Additionally, 1-(1-Methyl-1H-indazol-6-yl)ethanone can form complexes with proteins, altering their conformation and function. These interactions are essential for understanding the compound’s biochemical properties and potential therapeutic applications .

Cellular Effects

1-(1-Methyl-1H-indazol-6-yl)ethanone exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. The compound can also affect gene expression by modulating transcription factors and other regulatory proteins. Furthermore, 1-(1-Methyl-1H-indazol-6-yl)ethanone impacts cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of 1-(1-Methyl-1H-indazol-6-yl)ethanone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, either inhibiting or enhancing their catalytic activities. This binding can lead to conformational changes in the enzymes, affecting their function. Additionally, 1-(1-Methyl-1H-indazol-6-yl)ethanone can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(1-Methyl-1H-indazol-6-yl)ethanone can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1-(1-Methyl-1H-indazol-6-yl)ethanone remains stable under specific storage conditions but may degrade over time when exposed to light or heat. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 1-(1-Methyl-1H-indazol-6-yl)ethanone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile .

Metabolic Pathways

1-(1-Methyl-1H-indazol-6-yl)ethanone is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety. Additionally, 1-(1-Methyl-1H-indazol-6-yl)ethanone can impact metabolic flux and metabolite levels, further elucidating its role in cellular metabolism .

Transport and Distribution

The transport and distribution of 1-(1-Methyl-1H-indazol-6-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization. Additionally, binding proteins can sequester the compound, affecting its distribution within different cellular compartments. These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and therapeutic potential .

Subcellular Localization

1-(1-Methyl-1H-indazol-6-yl)ethanone exhibits specific subcellular localization, which can influence its activity and function. The compound may be targeted to particular organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. This subcellular localization can affect the compound’s interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of 1-(1-Methyl-1H-indazol-6-yl)ethanone is crucial for elucidating its mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name |

1-(1-methylindazol-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7(13)8-3-4-9-6-11-12(2)10(9)5-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEFAZURHNZEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=NN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657114 | |

| Record name | 1-(1-Methyl-1H-indazol-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-25-7 | |

| Record name | 1-(1-Methyl-1H-indazol-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

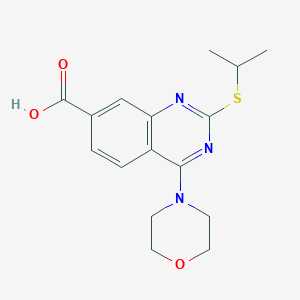

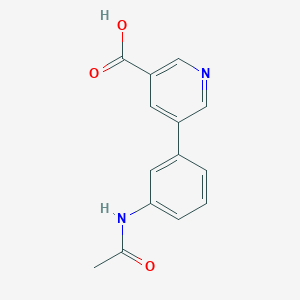

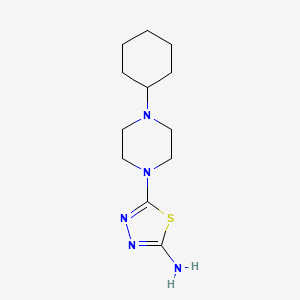

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid](/img/structure/B1386844.png)

![5-[(Cyanocarbonyl)amino]-2-methyl-1,3-benzothiazole](/img/structure/B1386845.png)

![2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1386846.png)

![1-[(2-Methylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1386851.png)

![3-[(6-Ethoxy-3,4-dihydrospiro[chromene-2,1'-cyclopentan]-4-yl)thio]propanoic acid](/img/structure/B1386853.png)

![3-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]cyclohexanecarboxylic acid](/img/structure/B1386855.png)

![4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid](/img/structure/B1386859.png)

![4-{1-[(Isopropylamino)carbonyl]piperidin-4-yl}benzoic acid](/img/structure/B1386860.png)

![4-[5-(Propionylamino)pyridin-2-yl]benzoic acid](/img/structure/B1386862.png)

![(1-[(4-Methylphenyl)sulfonyl]piperidin-3-YL)acetic acid](/img/structure/B1386864.png)